![molecular formula C25H22Cl2N4O6 B297516 2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297516.png)
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BIX-01294, and it is a histone methyltransferase inhibitor that has been shown to have significant effects on various biological processes.
Mecanismo De Acción
BIX-01294 acts as a selective inhibitor of the histone methyltransferase G9a, which is involved in the epigenetic regulation of gene expression. This compound binds to the active site of G9a and prevents the transfer of methyl groups to histone H3 lysine 9, which is essential for the proper functioning of cells and tissues.
Biochemical and Physiological Effects:
BIX-01294 has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIX-01294 has several advantages for lab experiments, including its high potency and selectivity for G9a. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
Further research is needed to fully understand the potential applications of BIX-01294 in the treatment of various diseases. Some possible future directions include the development of more potent and selective inhibitors of G9a, the investigation of the effects of BIX-01294 on other histone methyltransferases, and the development of new delivery methods to improve the bioavailability of this compound in vivo.
Conclusion:
In conclusion, BIX-01294 is a chemical compound that has significant potential for the treatment of various diseases. This compound acts as a selective inhibitor of the histone methyltransferase G9a and has been shown to have significant effects on various biological processes. Further research is needed to fully understand the potential applications of BIX-01294 and to develop new and improved treatments for diseases.
Métodos De Síntesis
The synthesis of BIX-01294 involves a multi-step process that includes the reaction of 3-methoxybenzaldehyde with 3,5-dichloroaniline to produce 3,5-dichloro-4-hydroxybenzaldehyde. This intermediate is then reacted with ethyl oxalyl chloride to produce 3,5-dichloro-4-(2-oxoethylidene)-1,3-dihydroxybenzene. The final step involves the reaction of this intermediate with N-(3-methoxyphenyl)hydrazinecarboxamide to produce BIX-01294.
Aplicaciones Científicas De Investigación
BIX-01294 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. This compound has been shown to have significant effects on the epigenetic regulation of gene expression, which is essential for the proper functioning of cells and tissues.
Propiedades
Fórmula molecular |
C25H22Cl2N4O6 |
|---|---|
Peso molecular |
545.4 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H22Cl2N4O6/c1-35-20-5-3-4-18(12-20)30-24(33)25(34)31-28-13-15-6-7-21(22(8-15)36-2)37-14-23(32)29-19-10-16(26)9-17(27)11-19/h3-13H,14H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)/b28-13+ |
Clave InChI |
GKWGSQUCRMQLMX-XODNFHPESA-N |
SMILES isomérico |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


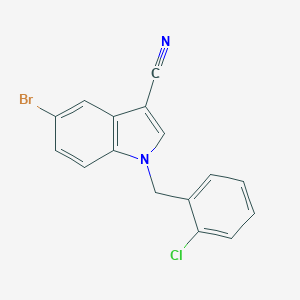

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
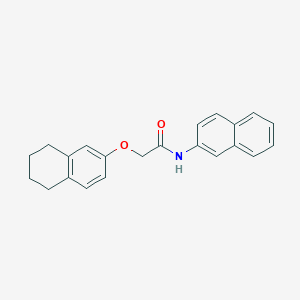


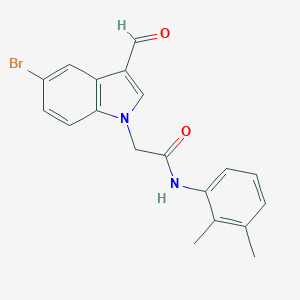
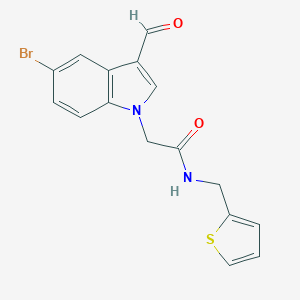
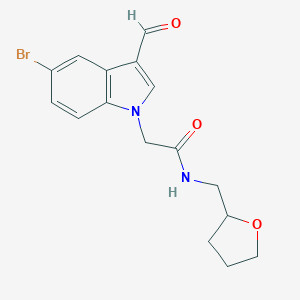
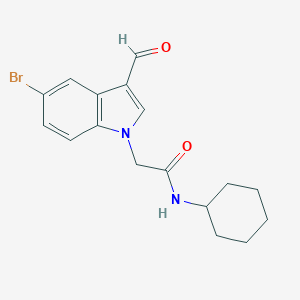
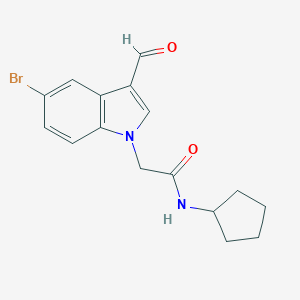

![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)
